molecular formula C15H11NO4 B2616153 [3-(Furan-2-carbonyl)-indol-1-yl]-acetic acid CAS No. 797774-26-6

[3-(Furan-2-carbonyl)-indol-1-yl]-acetic acid

Cat. No.: B2616153
CAS No.: 797774-26-6
M. Wt: 269.256
InChI Key: SSAJSVFOQLEWAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(Furan-2-carbonyl)-indol-1-yl]-acetic acid is a synthetic indole derivative characterized by a furan-2-carbonyl substituent at the 3-position of the indole ring and an acetic acid group at the 1-position. Indole-acetic acid derivatives are widely explored for their anti-inflammatory, enzyme inhibitory, and receptor-modulating properties .

Properties

IUPAC Name

2-[3-(furan-2-carbonyl)indol-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO4/c17-14(18)9-16-8-11(10-4-1-2-5-12(10)16)15(19)13-6-3-7-20-13/h1-8H,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSAJSVFOQLEWAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC(=O)O)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Furan-2-carbonyl)-indol-1-yl]-acetic acid typically involves the acylation of indole derivatives with furan-2-carbonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or tetrahydrofuran and are conducted at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

[3-(Furan-2-carbonyl)-indol-1-yl]-acetic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : This compound serves as an essential precursor in the synthesis of more complex molecules due to its unique structural characteristics.
  • Chemical Reactions : It can undergo oxidation to form derivatives such as furan-2,5-dicarboxylic acid and can be reduced to alcohol derivatives. Electrophilic substitution reactions are also possible on the indole ring.

Biology

  • Biological Activities : Research indicates potential antimicrobial and anticancer properties. The compound's ability to interact with biological targets makes it a candidate for further exploration in drug development.

Medicine

  • Therapeutic Potential : Studies have shown that [3-(Furan-2-carbonyl)-indol-1-yl]-acetic acid exhibits significant cytotoxic effects against various cancer cell lines, particularly breast cancer (MCF-7). It induces apoptosis and disrupts the cell cycle, demonstrating an IC50 value of approximately 1.30 µM .

Industry

  • Material Development : The compound is utilized in developing new materials with unique properties due to its chemical structure and reactivity.

Case Study 1: Anticancer Activity

A notable study evaluated the anticancer efficacy of this compound against MCF-7 cells:

  • IC50 Value : The compound exhibited an IC50 value of approximately 1.30 µM.
  • Mechanism : It was found to induce DNA damage and inhibit cyclin-dependent kinase activity, crucial for cell cycle regulation .

Case Study 2: Antimicrobial Activity

Preliminary evaluations have suggested that this compound may possess antimicrobial properties:

  • Activity Against Bacteria : It has shown potential efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli) through inhibition assays.

Mechanism of Action

The mechanism of action of [3-(Furan-2-carbonyl)-indol-1-yl]-acetic acid involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The furan ring can also participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets. These interactions can lead to the modulation of biological pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds are structurally or functionally related to [3-(Furan-2-carbonyl)-indol-1-yl]-acetic acid:

Table 1: Key Structural and Pharmacological Features of Analogues
Compound Name Structural Features Pharmacological Activity Key Physical Properties Evidence ID
[3-(Thiophene-2-carbonyl)-indol-1-yl]-acetic acid Thiophene-2-carbonyl at indole-3 position; acetic acid at indole-1 Not reported (structural analog) Not explicitly provided
Etodolac 1,8-Diethyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl acetic acid NSAID (COX-2 inhibitor) Melting point: 177–178°C (as lidorestat)
Lidorestat 3-[(4,5,7-Trifluorobenzothiazol-2-yl)methyl]indole-N-acetic acid Aldose reductase inhibitor (IC₅₀: low nM) Melting point: 177–178°C
Prodolic Acid 2-(1-Propyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid Not explicitly reported CAS: 36505-82-5
2-(6-Methyl-1H-indol-3-yl)acetic acid Methyl group at indole-6; acetic acid at indole-3 Hazards identified (non-GHS) Molecular weight: 189.21
Fluorinated Indole-Acetic Acids (e.g., 5-Fluoro) Fluorine substituents on indole ring Predicted collision cross-sections CCS (Ų): 186.7–202.1 (adduct-dependent)

Key Comparative Analyses

Substituent Effects on Bioactivity
  • Furan vs. Thiophene : Replacing the furan-2-carbonyl group in the target compound with thiophene-2-carbonyl ([3-(Thiophene-2-carbonyl)-indol-1-yl]-acetic acid) introduces a sulfur atom, which increases lipophilicity and may alter metabolic stability or target binding .
  • Pyranoindole Scaffold (Etodolac/Prodolic Acid): The pyrano[3,4-b]indole core in etodolac and prodolic acid adds rigidity, enhancing COX-2 selectivity compared to flexible indole-acetic acids .
  • Fluorinated Derivatives : Fluorine substitution (e.g., 5-fluoro) improves metabolic stability and bioavailability, as seen in collision cross-section predictions (CCS: 186.7–202.1 Ų) .
Pharmacological Profiles
  • NSAIDs (Etodolac): Etodolac’s pyranoindole scaffold confers COX-2 selectivity, reducing gastrointestinal toxicity compared to non-selective NSAIDs .
  • Enzyme Inhibitors (Lidorestat) : Lidorestat’s trifluorobenzothiazole group enhances aldose reductase inhibition (IC₅₀ in low nM range), highlighting the role of bulky substituents in enzyme targeting .

Biological Activity

[3-(Furan-2-carbonyl)-indol-1-yl]-acetic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other therapeutic properties, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound features an indole ring fused with a furan moiety, which is known for its ability to interact with various biological targets. The structural formula can be represented as follows:

C12H9NO3\text{C}_{12}\text{H}_{9}\text{N}\text{O}_{3}

This structure allows for diverse chemical reactions, including oxidation, reduction, and electrophilic substitution, enhancing its utility in biological applications.

The mechanism of action for this compound involves interactions with specific enzymes and receptors. The indole moiety can modulate enzyme activity, while the furan ring participates in hydrogen bonding and π-π interactions, increasing binding affinity to biological targets. These interactions can influence various cellular pathways, leading to the compound's observed effects.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties against various pathogens. For instance, it has been shown to enhance the efficacy of existing antibiotics against resistant bacterial strains. In vitro tests demonstrated significant inhibition of biofilm formation by Pseudomonas aeruginosa, suggesting its potential as an antibiofilm agent .

Anticancer Activity

The compound has also been evaluated for its anticancer properties . Research indicates that it can induce apoptosis in cancer cells through mechanisms such as tubulin polymerization inhibition. For example, in studies involving breast cancer cell lines (MCF-7), the compound showed promising antiproliferative activity with IC50 values comparable to established chemotherapeutics . The following table summarizes some findings from recent studies:

Cell Line IC50 (µM) Mechanism
MCF-70.42Tubulin polymerization inhibition
A5490.46Apoptosis induction
Hela0.32Cell cycle arrest at G2/M phase

These results highlight the compound's potential as a therapeutic agent in oncology.

Study 1: Efficacy Against Resistant Strains

A study investigated the efficacy of this compound in combination with traditional antibiotics against resistant strains of Staphylococcus aureus. The results showed a synergistic effect, reducing the minimum inhibitory concentration (MIC) significantly when used in combination therapy .

Study 2: Antiproliferative Effects

In another study focusing on the antiproliferative effects against various cancer cell lines, this compound demonstrated significant cytotoxicity. The compound was found to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in treated cells .

Q & A

Basic: What spectroscopic methods are recommended for characterizing [3-(Furan-2-carbonyl)-indol-1-yl]-acetic acid?

Answer:
Key techniques include:

  • FT-IR and FT-Raman spectroscopy to identify functional groups (e.g., carbonyl stretch of the furan-2-carbonyl group at ~1700 cm⁻¹) and vibrational modes of the indole and acetic acid moieties .
  • NMR spectroscopy (¹H, ¹³C, and 2D experiments) to confirm substituent positions. For example, the acetic acid proton resonates as a singlet near δ 3.8–4.2 ppm, while the indole NH proton appears downfield (δ ~10–12 ppm) .
  • X-ray crystallography to resolve molecular geometry and hydrogen-bonding patterns, particularly for polymorph identification .

Advanced: How can computational methods like DFT aid in predicting the vibrational spectra of this compound?

Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) can:

  • Simulate vibrational frequencies and assign experimental FT-IR/FT-Raman peaks with >90% accuracy .
  • Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity or spectroscopic behavior .
  • Analyze intramolecular hydrogen bonding between the acetic acid moiety and the indole/furan groups, influencing stability .

Basic: What are common synthetic routes for indole acetic acid derivatives?

Answer:
Two validated strategies:

  • Alkylation/Addition Cascade : React indole precursors (e.g., 3-substituted indoles) with bromoketones or acylating agents, followed by acetic acid side-chain introduction via nucleophilic substitution .
  • Carbodiimide-Mediated Coupling : Use EDC/HOBt to conjugate furan-2-carboxylic acid to 3-aminoindole, followed by acetic acid functionalization at the 1-position .

Advanced: What strategies can mitigate by-product formation during synthesis?

Answer:

  • Single-Pot Cascade Reactions : Minimize intermediate isolation, reducing side reactions (e.g., isomerization or dimerization) .
  • Reverse-Phase Chromatography : Purify using acetonitrile/water gradients with 0.1% formic acid to separate polar by-products .
  • Temperature Control : Maintain reactions at 0–5°C during acylation steps to suppress furan ring-opening .

Basic: How to determine the acidity of the acetic acid moiety?

Answer:

  • Potentiometric Titration : Titrate against NaOH (0.1 M) with a pH meter. The pKa (~2.5–3.5) can be calculated from the titration curve .
  • UV-Vis Spectroscopy : Monitor deprotonation shifts at 250–300 nm in buffered solutions.
  • DFT Calculations : Predict pKa using solvation models (e.g., COSMO-RS) .

Advanced: How to resolve discrepancies in biological activity data across studies?

Answer:

  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., furan vs. phenyl groups) on target binding using molecular docking .
  • Assay Standardization : Control variables like solvent (DMSO concentration ≤1%) and cell lines to reduce variability .
  • Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity assays .

Basic: What purification techniques are effective for this compound?

Answer:

  • Column Chromatography : Use silica gel with ethyl acetate/hexane (3:7) for non-polar impurities .
  • Recrystallization : Dissolve in hot ethanol and cool to -20°C for crystalline purity .
  • Ion-Exchange Resins : Remove acetic acid derivatives using Dowex-50W .

Advanced: What challenges arise in crystallizing this compound, and how can they be addressed?

Answer:

  • Polymorphism : Multiple crystal forms may form due to flexible acetic acid and furan groups. Screen solvents (e.g., DMF/water vs. methanol) .
  • Hydrogen Bonding : Optimize crystallization pH (4.5–5.5) to stabilize carboxylate-indole interactions .
  • Seeding : Introduce pre-formed microcrystals to control nucleation .

Basic: How to confirm the furan-2-carbonyl group using NMR?

Answer:

  • ¹H NMR : Furan protons appear as two doublets (δ 6.5–7.5 ppm, J = 3.5 Hz) .
  • ¹³C NMR : The carbonyl carbon resonates at δ ~160–165 ppm .
  • HSQC/HMBC : Correlate furan protons to the carbonyl carbon and indole C3 position .

Advanced: How do substituents on the indole ring affect electronic properties?

Answer:

  • Electron-Withdrawing Groups (e.g., -CO-furan): Reduce electron density at C2/C3, lowering HOMO energy and increasing oxidative stability .
  • Substituent Position : 1-Acetic acid groups enhance solubility but reduce π-π stacking in solid-state structures .
  • DFT Analysis : Calculate Mulliken charges to predict sites for electrophilic/nucleophilic attack .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.